molecular formula C14H15N3O2 B464773 N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide CAS No. 36140-79-1

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide

Cat. No.: B464773
CAS No.: 36140-79-1
M. Wt: 257.29g/mol
InChI Key: YJDXRWAWYMJVPH-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide is a synthetic compound featuring a pyrazole core linked to an acetamide group via a carbonyl bridge. This structure combines two privileged pharmacophores in medicinal chemistry: the 3,5-dimethylpyrazole ring and the phenylacetamide moiety. The pyrazole scaffold is widely recognized for its diverse biological activities and is a common structural feature in numerous commercially available drugs and active research compounds . The primary research value of this compound lies in its potential as a key intermediate or final scaffold for investigating new therapeutic agents. Pyrazole-based molecules have demonstrated a broad spectrum of biological activities in scientific literature, including significant anti-inflammatory and anticancer properties . Specific derivatives, such as those incorporating a 3,5-dimethylpyrazole unit, have shown cytotoxic potential against various cancer cell lines in preclinical research . Furthermore, the acetamide functionality is a prevalent feature in compounds with noted biological activity, enhancing the molecule's versatility in structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a building block to develop novel pyrazole-containing molecules for screening against biological targets, particularly in oncology and inflammation research. Its well-defined structure also makes it suitable for computational chemistry studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict and optimize its interaction with enzymes and receptors . The mechanism of action for pyrazole derivatives is often target-dependent and can include enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory effects) and induction of apoptosis in cancerous cells . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-8-10(2)17(16-9)14(19)12-4-6-13(7-5-12)15-11(3)18/h4-8H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDXRWAWYMJVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

CDI-Mediated Coupling

Carbonyl diimidazole (CDI) is widely employed to activate carboxylic acids for nucleophilic acyl substitution. For example, (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid reacts with CDI to form an acylimidazole intermediate, which subsequently couples with 4-aminophenyl acetamide derivatives.

Typical Protocol :

  • Activation : (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) and CDI (1.1 eq) are stirred in DMF at 20°C for 1 hour.

  • Coupling : 4-Aminophenyl acetamide (1.05 eq) is added, followed by N-ethyl-N,N-diisopropylamine (2.5 eq), and stirred for 12–24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with NH₄Cl and brine, dried (MgSO₄), and purified via silica chromatography.

Yield : 64–86%.

Oxalyl Chloride Activation

For acid-sensitive substrates, oxalyl chloride converts (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid into its acyl chloride, which reacts efficiently with aromatic amines under mild conditions.

Procedure :

  • (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) is dissolved in dichloromethane at -5°C.

  • Oxalyl chloride (1.1 eq) and catalytic DMF are added, and the mixture is warmed to 20°C over 2 hours.

  • The acyl chloride is reacted with 4-aminophenyl acetamide (1.0 eq) and Hunig’s base (3.0 eq) in dichloromethane for 20 hours.

Yield : 45–69% after reverse-phase HPLC purification.

HATU-Promoted Amide Formation

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables rapid amide bond formation under neutral conditions, ideal for electron-deficient amines.

Example :

  • (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (1.2 eq), HATU (1.1 eq), and DIPEA (3.0 eq) are combined in DMF.

  • After 1 hour, 4-aminophenyl acetamide (1.0 eq) is added, and the reaction is stirred for 2 hours at 20°C.

  • Crude product is purified via flash chromatography.

Yield : 56–70%.

Optimization Strategies for Scalable Synthesis

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventDMFEnhances intermediate solubility
Temperature20°CBalances reaction rate and side reactions
Activation Time1–2 hoursMaximizes acylimidazole formation

Prolonged activation (>3 hours) in CDI-mediated reactions reduces yields due to imidazole byproduct accumulation.

Stoichiometric Ratios

  • CDI : A 10% molar excess (1.1 eq) ensures complete acid activation without wasting reagents.

  • Amine : A 5% excess (1.05 eq) compensates for volatility or hygroscopicity.

Deviations beyond these ratios lower yields by 15–20%.

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/heptane) achieves >95% purity but is cost-prohibitive for large-scale use.

  • Crystallization : Ethanol/water mixtures (7:3) afford 80–85% recovery but require high-purity intermediates.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
CDI-Mediated8695Moderate12.50
Oxalyl Chloride6992Low18.20
HATU7097High24.80

Key Observations :

  • CDI-Mediated : Best balance of yield and cost for research-scale synthesis.

  • HATU : Superior purity and scalability but limited by reagent expense.

  • Oxalyl Chloride : Suitable for acid-stable substrates but requires stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Pyrazole Substitution : The 3,5-dimethyl substitution in the target compound enhances steric bulk and lipophilicity compared to unsubstituted pyrazole derivatives (e.g., ). This substitution may influence hydrogen-bonding patterns and crystal packing .
  • Linker Diversity : The piperidine linker in ’s compound introduces conformational flexibility absent in the target, which could affect bioavailability or target binding .

Hydrogen Bonding and Crystal Packing

  • The target’s amide group can form N–H···O hydrogen bonds, similar to patterns observed in ’s R₂²(10) motifs. However, the dimethylpyrazole’s steric effects may reduce intermolecular interactions compared to compounds with planar substituents .

Biological Activity

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a carbonyl group linked to a phenyl moiety. The synthesis typically involves the reaction of 3,5-dimethylpyrazole with acetic anhydride or acetic acid in the presence of a suitable catalyst. The resulting compound is characterized by various spectroscopic methods, including IR and NMR spectroscopy, confirming its structural integrity and purity.

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing promising results. In one study, pyrazole derivatives demonstrated inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in the inflammatory response . This suggests that the compound could be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of alkaline phosphatase enzymes, which play roles in various physiological processes including bone mineralization and dephosphorylation reactions .
  • Receptor Interaction : It may also modulate receptor activity related to pain and inflammation pathways, although specific receptor targets remain to be fully elucidated.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated that the compound exhibited a significant zone of inhibition against both S. aureus and E. coli when compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory models in rats, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This effect was attributed to its ability to suppress inflammatory mediators .

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